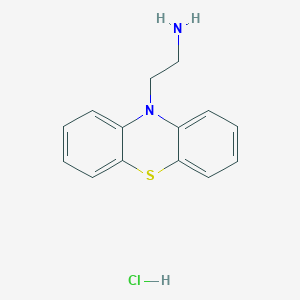

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride

Vue d'ensemble

Description

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H15ClN2S and a molecular weight of 278.80 g/mol It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride typically involves the reaction of phenothiazine with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Analyse Des Réactions Chimiques

Types of Reactions

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Properties

Recent studies have indicated that phenothiazine derivatives, including 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride, exhibit significant anticancer activity. In vitro studies have shown that these compounds can modulate various neurotransmitter activities and possess cytotoxic effects against liver cancer cells. For instance, a study highlighted the synthesis of novel phenothiazine derivatives and their screening for anticancer activity in liver cancer models, demonstrating promising results in both in vitro and in vivo settings using zebrafish embryos .

2. Neuromodulatory Effects

Phenothiazines are known for their role as antipsychotic agents due to their ability to modulate dopaminergic and cholinergic signaling pathways. The compound under discussion has been shown to influence cholinesterase activity, which is crucial for neurotransmission. A study indicated that certain phenothiazine derivatives could enhance cholinesterase activity in a dose-dependent manner while exhibiting lower toxicity profiles in vertebrate models .

3. Antioxidant Activity

Another significant application of this compound is its antioxidant properties. Research has demonstrated that phenothiazine derivatives can protect cells from oxidative stress, making them potential candidates for developing therapeutic agents aimed at oxidative stress-related diseases .

Material Science Applications

1. Electroluminescent Materials

Phenothiazine derivatives are also utilized in the development of synthetic dyes and electroluminescent materials. The unique electronic properties of these compounds allow them to be integrated into organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems in the brain, which may contribute to its potential therapeutic effects. The compound can bind to receptors and enzymes, modulating their activity and leading to various physiological responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2RS)-N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride: Another phenothiazine derivative with similar pharmacological properties.

2-(2-(2-Chlorophenyl)thiazol-4-yl)ethan-1-amine hydrochloride: A compound with structural similarities and potential therapeutic applications.

Uniqueness

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Activité Biologique

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride, a derivative of phenothiazine, has garnered attention for its diverse biological activities. This compound is structurally related to antipsychotic drugs and has shown potential in various therapeutic applications, including anticancer activity and neuromodulation. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a phenothiazine core, which is known for its interactions with various neurotransmitter systems.

Anticancer Properties

Recent studies have demonstrated that phenothiazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, this compound has been tested in vitro against liver cancer cells.

Key Findings:

- Cytotoxicity: The compound showed dose-dependent cytotoxicity in liver cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

- Mechanism of Action: It modulates cholinergic signaling pathways and has been observed to increase cholinesterase activity in a dose-dependent manner, which may contribute to its anticancer effects .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Hep3B | 5.97 | Significant inhibition |

| SkHep1 | 0.26 | Significant inhibition |

Neuromodulatory Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Phenothiazines are known to influence dopaminergic and cholinergic signaling, which can affect mood and cognition.

Research Insights:

- In vivo studies using zebrafish models indicated that the compound modulates cholinesterase activity without exhibiting high toxicity levels .

- The ability to enhance cholinesterase activity suggests its potential use in conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent.

Case Studies

A notable case study involved the synthesis and evaluation of several phenothiazine derivatives, including this compound. The study focused on the following aspects:

- Synthesis: The compound was synthesized using established protocols for phenothiazine derivatives.

- In Vitro Testing: Various derivatives were screened for cytotoxicity against liver cancer cell lines.

- In Vivo Testing: Zebrafish embryos were used to assess developmental toxicity and cholinesterase modulation.

The results indicated that while some derivatives exhibited high cytotoxicity, this compound maintained a favorable toxicity profile, making it a candidate for further development .

Propriétés

IUPAC Name |

2-phenothiazin-10-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S.ClH/c15-9-10-16-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)16;/h1-8H,9-10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVBLPLCRGKRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10638959 | |

| Record name | 2-(10H-Phenothiazin-10-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10638959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50971-79-4 | |

| Record name | 2-(10H-Phenothiazin-10-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10638959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.